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Compound of Interest

Compound Name: 2-(3-Ethoxyphenyl)morpholine

Cat. No.: B13610684 Get Quote

Executive Summary & Compound Profile
2-(3-Ethoxyphenyl)morpholine is a substituted phenylmorpholine, structurally characterized

by a morpholine ring substituted at the 2-position with a phenyl ring bearing an ethoxy group at

the meta (3) position. It is a regioisomer of potential novel psychoactive substances (NPS) and

shares structural homology with phenmetrazine (3-methyl-2-phenylmorpholine).

Differentiation of this compound from its isomers (2-ethoxy, 4-ethoxy) and analogs

(phenmetrazine, 3-fluorophenmetrazine) requires a precise understanding of electron ionization

(EI) fragmentation mechanisms, specifically the interplay between the morpholine ring cleavage

and the stability of the ethoxy-substituted benzyl moieties.

Property Data

IUPAC Name 2-(3-Ethoxyphenyl)morpholine

Molecular Formula C₁₂H₁₇NO₂

Molecular Weight 207.27 g/mol

Monoisotopic Mass 207.1259 Da

Key Structural Features
Secondary amine (Morpholine), Ether linkage

(Ethoxy), Chiral center (C2)
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Experimental Protocol: GC-MS Methodology
To ensure reproducible fragmentation patterns, the following standardized protocol is

recommended. This method minimizes thermal degradation and optimizes the detection of

diagnostic ions.

Sample Preparation
Extraction: Liquid-liquid extraction (LLE) using alkaline buffer (pH 10) into ethyl acetate or

dichloromethane.

Derivatization (Optional but Recommended): Acylation with PFPA (Pentafluoropropionic

anhydride) or TFA (Trifluoroacetic anhydride) is highly recommended to improve peak shape

and provide additional mass spectral tags for differentiation from regioisomers.

Protocol: Incubate 50 µL extract with 50 µL PFPA at 60°C for 20 mins. Evaporate and

reconstitute in ethyl acetate.

Instrumental Parameters (Agilent 5977/7890 equivalent)
Inlet: Splitless mode, 250°C.

Column: Rxi-5Sil MS or HP-5MS (30 m × 0.25 mm × 0.25 µm).

Carrier Gas: Helium, constant flow 1.0 mL/min.

Oven Program:

Hold at 80°C for 1 min.

Ramp 15°C/min to 280°C.

Hold at 280°C for 5 min.

MS Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C; Quad Temp: 150°C.

Scan Range: m/z 40–450.
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Fragmentation Analysis (The Core Mechanism)
The mass spectrum of 2-(3-Ethoxyphenyl)morpholine under 70 eV EI is governed by alpha-

cleavage initiated by the morpholine nitrogen and benzylic cleavage influenced by the ethoxy

substituent.

Primary Fragmentation Pathway
Unlike phenmetrazine, which contains a 3-methyl group, 2-(3-Ethoxyphenyl)morpholine lacks

substitution on the carbon adjacent to the nitrogen (C3). This structural difference shifts the

base peak.

Molecular Ion (M+[1][2]•):m/z 207. Typically of moderate intensity due to the stabilizing effect

of the aromatic ring and the ether oxygen.

Base Peak (α-Cleavage):m/z 57 (C₃H₇N⁺).

Mechanism:[2] Ionization of the nitrogen lone pair triggers alpha-cleavage of the C2–C3

bond or the C2–Phenyl bond. In unsubstituted morpholine rings (at C3), the formation of

the iminium ion [CH₂=NH–CH₂–CH₂]⁺ or its rearranged product (C₃H₇N⁺) is favored.

Contrast: Phenmetrazine (3-methyl) yields a base peak at m/z 71 due to the retention of

the methyl group in the fragment. The shift from 71 to 57 is the primary differentiator

between 3-methyl substituted and unsubstituted morpholine analogs.

Morpholine Ring Retention:m/z 86.

Loss of the entire substituted phenyl radical (C₈H₉O•) leaves the morpholine cation

(C₄H₈NO⁺).

Secondary Pathway: Ethoxy-Benzyl Fragments
The ethoxy group on the phenyl ring provides a secondary diagnostic series distinct from

fluorinated or unsubstituted analogs.

Substituted Benzyl Cation:m/z 135 (C₈H₇O₂⁺).
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Mechanism:[2] Cleavage of the bond between the morpholine ring and the phenyl ring

(Benzylic cleavage) generates the 3-ethoxyphenyl cation.

Phenolic Rearrangement:m/z 107 (C₇H₇O⁺).

Mechanism:[2] McLafferty-like rearrangement or loss of ethylene (C₂H₄, 28 Da) from the

ethoxy group of the m/z 135 fragment. This "Hydroxyphenyl" ion is characteristic of

ethoxy-substituted aromatics.

Tropylium-like Ion:m/z 121 (C₇H₅O₂⁺ or C₈H₉O⁺).

Loss of methyl radical from the ethoxy group.

Fragmentation Pathway Diagram
The following diagram illustrates the mechanistic causality of the observed ions.

Molecular Ion
[M]+ m/z 207

Base Peak
(Iminium Ion)

m/z 57α-Cleavage (Loss of Ar-CHO?)

Morpholine Cation
m/z 86

Loss of Ar-C2H4•

3-Ethoxybenzyl Cation
m/z 135

Benzylic Cleavage
(Loss of Morpholine)

Hydroxyphenyl Cation
m/z 107

Loss of Ethylene
(C2H4, -28 Da)

Click to download full resolution via product page

Caption: Mechanistic fragmentation pathway of 2-(3-Ethoxyphenyl)morpholine showing the

origin of the base peak (m/z 57) and diagnostic aromatic ions.

Comparative Analysis: Target vs. Alternatives
Differentiation from structural isomers and pharmacological analogs is critical for forensic

reporting.

Table 1: Ion Comparison Matrix
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Compound
Molecular Ion
(M+)

Base Peak
(m/z)

Key
Diagnostic
Ions

Structural
Differentiator

2-(3-

Ethoxyphenyl)mo

rpholine

207 57 86, 135, 107

Unsubstituted

C3; Ethoxy group

(loss of 28).

Phenmetrazine 177 71 70, 91, 56

3-Methyl group

causes +14 shift

in base peak.

3-

Fluorophenmetra

zine

195 71 109, 70

3-Methyl group

present; Fluorine

on ring.

2-

Phenylmorpholin

e

163 57 86, 91, 77

No ethoxy group;

Aromatic ions

are

unsubstituted.

Differentiation from Regioisomers (2-Ethoxy / 4-Ethoxy)
The mass spectra of 2-, 3-, and 4-ethoxyphenyl regioisomers are nearly identical (isobaric).

MS Distinction: The Ortho (2-ethoxy) isomer often shows a more intense [M - EtOH] peak

due to the proximity of the ether oxygen to the amine hydrogen, facilitating a specific

elimination effect (Ortho Effect). The Meta (3-ethoxy) and Para (4-ethoxy) isomers are

difficult to distinguish by MS alone.

Chromatographic Distinction: Retention time is the primary tool. On non-polar columns (e.g.,

DB-5), the elution order is typically:

2-Ethoxy (Ortho) - Elutes first (Steric shielding, lower boiling point).

3-Ethoxy (Meta) - Intermediate.

4-Ethoxy (Para) - Elutes last (Most linear/planar).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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